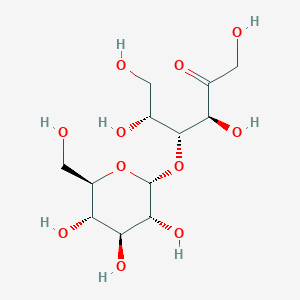

4-O-alpha-D-Glucopyranosyl-D-fructose

Descripción general

Descripción

4-O-alpha-D-Glucopyranosyl-D-fructose is a disaccharide composed of glucose and fructose. It is a type of glycoside, which are compounds formed from a sugar and another compound via a glycosidic bond. This compound is naturally present in various plants and is known for its sweet taste and stability, making it useful in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-O-alpha-D-Glucopyranosyl-D-fructose can be synthesized through enzymatic methods. One common approach involves using cellobiose phosphorylase from Cellvibrio gilvus to catalyze the reaction between 1,5-anhydro-D-fructose and alpha-D-glucose 1-phosphate . This enzymatic process is favored due to its specificity and efficiency.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to its high yield and environmentally friendly nature. The process typically includes the use of specific enzymes to catalyze the formation of the glycosidic bond between glucose and fructose .

Análisis De Reacciones Químicas

Types of Reactions

4-O-alpha-D-Glucopyranosyl-D-fructose undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the glucose or fructose units.

Reduction: Reduction reactions can convert the carbonyl group in fructose to a hydroxyl group.

Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce glucuronic acid derivatives, while reduction can yield sugar alcohols.

Aplicaciones Científicas De Investigación

4-O-alpha-D-Glucopyranosyl-D-fructose has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic studies to understand glycosidic bond formation and hydrolysis.

Biology: The compound is utilized in studies of carbohydrate metabolism and as a model compound for understanding glycosylation processes.

Industry: The compound is used in the food industry as a sweetener and stabilizer.

Mecanismo De Acción

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-D-fructose involves its interaction with specific enzymes that recognize and cleave the glycosidic bond. These enzymes, such as glycosidases, target the compound and catalyze its hydrolysis into glucose and fructose. This process is crucial in various metabolic pathways and can influence the bioavailability and efficacy of the compound in different applications .

Comparación Con Compuestos Similares

4-O-alpha-D-Glucopyranosyl-D-fructose can be compared with other similar compounds such as:

Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond.

Trehalulose: Another isomer of sucrose with a 1-O-alpha-D-glucopyranosyl-D-fructose linkage.

The uniqueness of this compound lies in its specific glycosidic bond and its stability under various conditions, making it suitable for diverse applications.

Propiedades

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-RGXJTGTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938753 | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17606-72-3 | |

| Record name | Maltulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17606-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7GN4HW47S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.